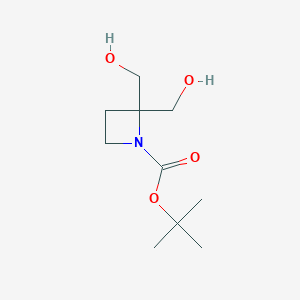
tert-butyl2,2-bis(hydroxymethyl)azetidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-butyl 2,2-bis(hydroxymethyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C10H19NO4 and a molecular weight of 217.27 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is characterized by the presence of two hydroxymethyl groups and a tert-butyl ester group attached to the azetidine ring .
准备方法
The synthesis of tert-butyl 2,2-bis(hydroxymethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate in the presence of a base . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
化学反应分析
tert-butyl 2,2-bis(hydroxymethyl)azetidine-1-carboxylate can undergo various chemical reactions, including:
Substitution: The hydroxymethyl groups can be substituted with other functional groups using reagents such as alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
tert-butyl 2,2-bis(hydroxymethyl)azetidine-1-carboxylate has various scientific research applications, including:
作用机制
The mechanism of action of tert-butyl 2,2-bis(hydroxymethyl)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors . The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function . The specific pathways involved depend on the biological context and the nature of the target .
相似化合物的比较
tert-butyl 2,2-bis(hydroxymethyl)azetidine-1-carboxylate can be compared with other similar compounds, such as:
tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate: This compound has only one hydroxymethyl group, making it less versatile in certain chemical reactions.
tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate: This compound has the hydroxymethyl group at a different position on the azetidine ring, which can affect its reactivity and applications.
tert-butyl (2S,4S)-2,4-bis(hydroxymethyl)azetidine-1-carboxylate: This stereoisomer has different spatial arrangement of the hydroxymethyl groups, which can influence its interactions with biological targets.
生物活性
Tert-butyl 2,2-bis(hydroxymethyl)azetidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula for tert-butyl 2,2-bis(hydroxymethyl)azetidine-1-carboxylate is C9H17NO3. The compound features an azetidine ring with two hydroxymethyl groups, which may contribute to its reactivity and interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of tert-butyl 2,2-bis(hydroxymethyl)azetidine-1-carboxylate can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.
- Anticancer Potential : There is emerging evidence indicating that tert-butyl 2,2-bis(hydroxymethyl)azetidine-1-carboxylate may have anticancer effects through modulation of cell signaling pathways.
Antimicrobial Activity
Recent studies have demonstrated that tert-butyl 2,2-bis(hydroxymethyl)azetidine-1-carboxylate exhibits significant antimicrobial activity. The minimum inhibitory concentrations (MICs) against selected bacterial strains are summarized in the table below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
These findings indicate that the compound has potential as a therapeutic agent against bacterial infections, particularly those caused by resistant strains.
Anticancer Activity
In vitro studies have shown that tert-butyl 2,2-bis(hydroxymethyl)azetidine-1-carboxylate can induce apoptosis in cancer cell lines. A notable case study involved its application in prostate cancer cells, where it was found to reduce cell viability by approximately 50% at concentrations around 25 µM. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
Case Studies
- Prostate Cancer Study : In a controlled study involving prostate cancer cell lines, treatment with tert-butyl 2,2-bis(hydroxymethyl)azetidine-1-carboxylate resulted in significant apoptosis as evidenced by flow cytometry analysis. The study concluded that the compound could be further explored as a potential therapeutic agent for prostate cancer.
- Antimicrobial Efficacy : A comparative study assessed the antimicrobial effects of tert-butyl 2,2-bis(hydroxymethyl)azetidine-1-carboxylate against standard antibiotics. The results indicated that while it was less effective than some antibiotics, it showed promise against multi-drug resistant strains.
属性
IUPAC Name |
tert-butyl 2,2-bis(hydroxymethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-9(2,3)15-8(14)11-5-4-10(11,6-12)7-13/h12-13H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNLUOMBJHPRBQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC1(CO)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














